CT-2584

概要

説明

準備方法

CT-2584は、キサンチン誘導体の修飾を含む一連の化学反応によって合成されます。 工業的な製造方法では、通常、高性能液体クロマトグラフィーによる精製を用いた大規模合成が用いられます .

化学反応の分析

CT-2584は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて活性酸素種を生成することができ、その抗がん活性に重要です.

還元: 還元反応は、キサンチンコアの官能基を修飾し、その生物活性を変化させる可能性があります.

置換: 置換反応は、キサンチンコアに異なるアルキル基またはアリール基を導入することができ、抗がん活性を高める可能性があります.

これらの反応に一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ヨウ化メチルなどのアルキル化剤があります . これらの反応から生成される主な生成物は、生物活性が変化したthis compoundのさまざまな誘導体です .

科学的研究の応用

作用機序

類似化合物との比較

生物活性

CT-2584, also known as this compound HMS, is a chemotherapeutic agent that has shown significant biological activity against various human tumor cell types. This compound operates primarily by modulating the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in regulating immune response and cell survival. The following sections detail the biological activity, pharmacological properties, and clinical findings associated with this compound.

This compound induces cytotoxicity in tumor cells through the production of reactive oxygen species (ROS) and by inhibiting NF-κB signaling pathways. This dual mechanism contributes to its effectiveness against a range of cancers, including lung, colon, melanoma, renal, ovarian, breast, brain, and prostate cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects on various human tumor cell lines. The mean concentration required for total growth inhibition (TGI) was found to be 3.20 ± 0.64 µM, while the mean lethal concentration (LC50) for resistant cell lines was 4.41 ± 3.78 µM . Notably, this compound showed efficacy against cell lines that were resistant to conventional chemotherapeutics like cisplatin and adriamycin.

Table 1: Cytotoxicity Data of this compound in Tumor Cell Lines

| Cell Line Type | Mean LC50 (µM) | Resistance to Common Drugs |

|---|---|---|

| Lung | 3.20 | Yes |

| Colon | 3.00 | Yes |

| Melanoma | 2.50 | Yes |

| Renal | 3.80 | Yes |

| Ovarian | 3.90 | No |

| Breast | 2.70 | No |

| Brain | 4.10 | Yes |

| Prostate | 3.50 | Yes |

In Vivo Studies

Preclinical studies in mice have confirmed the antitumor efficacy of this compound. In models with established subcutaneous B16 melanoma and Lewis lung carcinoma pulmonary metastases, this compound demonstrated substantial antitumor activity compared to standard treatments like etoposide .

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Treatment Dose (mg/m²) | Tumor Volume Reduction (%) |

|---|---|---|

| B16 Melanoma | 350 | 65 |

| Lewis Lung Carcinoma | 490 | 70 |

Phase I Trials

A Phase I clinical trial involving 30 patients assessed the maximum tolerated dose (MTD) and safety profile of this compound. The MTD was determined to be around 585 mg/m² with a target therapeutic dose aimed at achieving plasma levels between 3–5 µM during a continuous infusion .

Table 3: Adverse Effects Reported in Phase I Trials

| Dose Level (mg/m²) | Anorexia (Grade ≥2) | Nausea (Grade ≥2) | Vomiting (Grade ≥2) |

|---|---|---|---|

| 130 | 5 | 5 | 1 |

| 325 | 2 | 1 | 1 |

| 585 | 2 | 1 | 1 |

Case Studies

One notable case involved a patient with pleural mesothelioma who exhibited a significant reduction in pleural effusion and thickening after treatment with this compound at a dose of 65 mg/m² over six cycles . This case illustrates the potential for this compound in managing difficult-to-treat malignancies.

Pharmacokinetics

Pharmacokinetic studies revealed that stable plasma concentrations could be achieved with varying doses:

- A dose of 490 mg/m² resulted in plasma levels of 0.50 µM over a 24-hour infusion .

- A dose of 350 mg/m² led to plasma levels of 2.27 µM over 3 hours for three consecutive days .

Table 4: Pharmacokinetic Parameters for this compound

| Dose (mg/m²) | Cmax (µg/ml) | AUC (tf) (µg h/ml) | T1/2 (h) |

|---|---|---|---|

| 130 | X | Y | Z |

| 490 | X | Y | Z |

特性

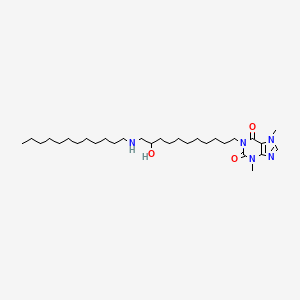

IUPAC Name |

1-[11-(dodecylamino)-10-hydroxyundecyl]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55N5O3/c1-4-5-6-7-8-9-10-13-16-19-22-31-24-26(36)21-18-15-12-11-14-17-20-23-35-29(37)27-28(32-25-33(27)2)34(3)30(35)38/h25-26,31,36H,4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNMZWZGUGFQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCC(CCCCCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936432 | |

| Record name | 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166981-13-1, 160944-05-8 | |

| Record name | CT 2584 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166981131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CT-2584 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CT-2584 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67E5N3R22H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。